1,5-Diisopropyl-2,4-dinitrobenzene

Catalog No.
S686374
CAS No.
77256-78-1
M.F
C12H16N2O4
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diisopropyl-2,4-dinitrobenzene

CAS Number

77256-78-1

Product Name

1,5-Diisopropyl-2,4-dinitrobenzene

IUPAC Name

1,5-dinitro-2,4-di(propan-2-yl)benzene

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3

InChI Key

SYRVNCAMWDHLKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C

1,5-Diisopropyl-2,4-dinitrobenzene is an organic compound with the molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4}. It is a derivative of dinitrobenzene, characterized by the presence of two isopropyl groups and two nitro groups attached to a benzene ring. Typically appearing as a yellow solid, this compound is soluble in organic solvents such as acetone and ether but has limited solubility in water. The structure of 1,5-Diisopropyl-2,4-dinitrobenzene contributes to its unique chemical properties and reactivity.

As mentioned earlier, DIPNDB covalently modifies proteins through its reaction with lysine residues. This modification can alter protein function in several ways:

  • Introducing steric hindrance: The bulky isopropyl groups of DIPNDB can create steric hindrance, potentially affecting protein folding or interaction with other molecules.
  • Altering protein charge: Depending on the protein's structure, DIPNDB modification might alter its overall charge, influencing protein-protein interactions.
  • Introducing new functionalities: The nitro groups of DIPNDB can introduce new functionalities to the protein, potentially affecting its interactions with specific molecules.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro groups on the benzene ring enhance the compound's susceptibility to nucleophilic attack. Common nucleophiles include hydroxide ions and amines. The reaction typically requires polar aprotic solvents and elevated temperatures.
  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or through other chemical reducing agents.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound's structure and properties.

1,5-Diisopropyl-2,4-dinitrobenzene exhibits biological activity primarily through its interactions with cellular components. It has been shown to interact with various enzymes and proteins, notably glutathione S-transferase, leading to the depletion of glutathione levels in cells. This interaction can influence cellular processes such as signaling pathways and gene expression. Additionally, exposure to this compound can alter the density and distribution patterns of microfilaments and microtubules within cells.

Mechanism of Action

The compound's mechanism of action involves nucleophilic aromatic substitution, leading to the formation of a Meisenheimer complex during reactions with biomolecules. This complex formation is crucial for understanding its biochemical effects.

There are multiple methods for synthesizing 1,5-Diisopropyl-2,4-dinitrobenzene:

  • From 1,5-Dichloro-2,4-dinitrobenzene: One effective method involves reacting 1,5-dichloro-2,4-dinitrobenzene with potassium fluoride in dimethylformamide under controlled conditions (110-115°C) for approximately four hours. This process yields high purity and yield (85%) of the desired product.

This synthesis highlights the versatility of dinitrobenzene derivatives in organic chemistry.

1,5-Diisopropyl-2,4-dinitrobenzene has several applications in research and industry:

  • Chemical Synthesis: It serves as a building block for synthesizing various organic compounds due to its reactivity.
  • Biochemical Research: The compound is used in studies related to enzyme interactions and cellular processes, providing insights into metabolic pathways.
  • Crosslinking Agent: It can act as a crosslinking agent in protein studies by reacting with nucleophilic amino acid side chains.

Studies on 1,5-Diisopropyl-2,4-dinitrobenzene have demonstrated its ability to form complexes with biomolecules. For example:

  • Stabilization of Amyloid β Oligomers: The compound has been utilized to stabilize amyloid β oligomers implicated in Alzheimer's disease research. This stabilization aids in maintaining structural integrity for further studies on disease mechanisms.
  • Nitric Oxide Donor Prodrugs: It plays a role in designing nitric oxide-releasing prodrugs for potential cancer therapies. The nitro groups can be converted into nitric oxide-releasing moieties while maintaining functional properties through structural modifications.

Similar Compounds: Comparison

Several compounds are structurally similar to 1,5-Diisopropyl-2,4-dinitrobenzene. Below are comparisons highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,3-DinitrobenzeneLacks isopropyl groupsMore reactive towards nucleophiles due to lower steric hindrance
1,4-Diisopropyl-2,6-dinitrobenzeneDifferent positions of nitro groupsAlters reactivity and physical properties
2,4-DinitrotolueneContains a methyl group instead of isopropyl groupsAffects solubility and reactivity compared to 1,5-Diisopropyl variant

The presence of isopropyl groups in 1,5-Diisopropyl-2,4-dinitrobenzene provides significant steric hindrance that influences its chemical reactivity and physical properties compared to these similar compounds.

XLogP3

3.8

Wikipedia

1,5-Dinitro-2,4-di(propan-2-yl)benzene

Dates

Last modified: 08-15-2023

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